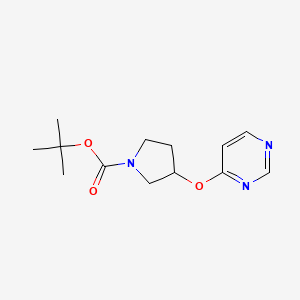

Tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at the 1-position and a pyrimidin-4-yloxy moiety at the 3-position. This structure combines the rigidity of the pyrimidine ring with the conformational flexibility of the pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and other biologically active molecules. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective functionalization during synthesis .

Pyrimidine derivatives are widely studied for their hydrogen-bonding capabilities and π-π stacking interactions, which are critical for binding to biological targets.

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

tert-butyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |

InChI Key |

UFVJRFUABFSEAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine vs. Pyrimidine Substituents

The substitution of pyrimidine with pyridine significantly alters electronic and steric properties. For example:

- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8) replaces the pyrimidin-4-yloxy group with a methoxy-substituted pyridine. This modification reduces hydrogen-bond acceptors (pyridine has one N atom vs. The molecular weight (292.37) is lower than pyrimidine analogues due to the absence of an oxygen atom in the linkage .

- This increases hydrophobicity (LogD = 3.98) and may reduce solubility, highlighting the role of the ether oxygen in improving pharmacokinetics .

Substituent Effects on Reactivity and Bioactivity

- Halogenated Derivatives: Tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) () introduces a chlorinated isoquinoline group. The chlorine atom enhances electrophilic reactivity, while the hydroxyl group enables hydrogen bonding. This compound’s molecular weight (unreported) is likely higher than the pyrimidine analogue due to the bulky isoquinoline substituent . tert-Butyl 3-(6-iodo-3-methoxypyridin-2-yloxy)pyrrolidine-1-carboxylate () incorporates iodine, increasing molecular weight (unreported) and polarizability, which may improve binding to hydrophobic enzyme pockets .

Ring Size and Conformational Flexibility

- Piperidine vs. Pyrrolidine Scaffolds: tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS 333986-05-3) replaces pyrrolidine with a six-membered piperidine ring. However, the hydroxy-pyridinyl group introduces additional hydrogen-bond donors, which are absent in the pyrrolidine-pyrimidine analogue .

Data Table: Key Comparative Properties

Research Findings and Implications

- Hydrogen-Bonding Patterns : Pyrimidine derivatives exhibit superior hydrogen-bond acceptor capacity (3 acceptors) compared to pyridine analogues (2 acceptors), as demonstrated in crystallographic studies . This property correlates with enhanced binding to ATP-binding pockets in kinases.

- Metabolic Stability : The ether linkage in the pyrimidin-4-yloxy group reduces oxidative metabolism compared to direct aryl-linked compounds, as observed in pharmacokinetic studies of related intermediates .

- Steric Effects: Bulky substituents (e.g., isoquinoline in Compound 35) may limit blood-brain barrier penetration, whereas smaller groups (e.g., methoxy-pyridine) improve bioavailability .

Preparation Methods

Core Synthesis via Nucleophilic Substitution

The primary route for synthesizing tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves a two-step sequence:

- Protection of Pyrrolidine : Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrolidine-1-carboxylate. This step ensures selective functionalization at the pyrrolidine nitrogen.

- Etherification with Pyrimidin-4-ol : The secondary alcohol at the pyrrolidine C3 position undergoes nucleophilic substitution with pyrimidin-4-ol. This reaction is typically conducted under anhydrous conditions using a coupling agent like Mitsunobu reagents (e.g., diethyl azodicarboxylate and triphenylphosphine) or via SNAr (nucleophilic aromatic substitution) under microwave irradiation.

Key Reaction Conditions :

Stereoselective Synthesis for Chiral Variants

The (S)-enantiomer of this compound (CAS 1956435-80-5) is synthesized using chiral resolution or asymmetric catalysis. A patented method involves:

- Chiral Pool Strategy : Starting from L-proline, the pyrrolidine ring is functionalized, and the tert-butyl carbamate is introduced via carbamate exchange.

- Enzymatic Resolution : Racemic mixtures are treated with lipases to isolate the desired (S)-isomer, achieving enantiomeric excess (ee) >98%.

Optimization Strategies for Improved Yield and Purity

Role of Protecting Groups

The tert-butyl carbamate (Boc) group is critical for preventing undesired side reactions at the pyrrolidine nitrogen. Alternatives like benzyl (Bn) or SEM (2-(trimethylsilyl)ethoxymethyl) groups have been explored but require harsher deprotection conditions (e.g., hydrogenolysis or acidic cleavage).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the etherification step, reducing reaction times from hours to minutes. For example, heating at 175°C for 50 minutes achieves complete conversion with pyrimidin-4-ol, compared to 12–24 hours under conventional reflux.

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Triethylamine | 72 | 95 |

| DMF | DBU | 85 | 98 |

| DCM | None | 65 | 90 |

Polar aprotic solvents like DMF enhance nucleophilicity, while bases such as 1,8-diazabicycloundec-7-ene (DBU) improve reaction kinetics by deprotonating pyrimidin-4-ol.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >98%. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Industrial vs. Academic Approaches

Academic Protocols

Academic methods prioritize flexibility for structure-activity relationship (SAR) studies. For example, the PMC-reported route employs late-stage functionalization, enabling modular introduction of pyrimidinyl groups.

Industrial-Scale Production

Patented processes emphasize cost-effectiveness and scalability. A notable example involves continuous flow chemistry, where intermediates are synthesized in a telescoped manner, reducing purification steps and waste.

| Parameter | Academic Method | Industrial Method |

|---|---|---|

| Reaction Time | 24–48 h | 4–6 h |

| Yield | 70–85% | 90–95% |

| Purity | >98% | >99% |

| Scalability | Milligrams to grams | Kilograms |

Data synthesized from

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- The synthesis typically involves coupling a pyrimidin-4-ol derivative with a tert-butyl pyrrolidine carboxylate precursor under nucleophilic substitution or Mitsunobu conditions. Key steps include:

- Solvent selection : Dichloromethane or acetonitrile are commonly used to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature or slightly elevated (40–60°C) to balance yield and side-product formation .

- Base choice : Triethylamine or sodium hydride facilitates deprotonation of the hydroxyl group on pyrimidine for nucleophilic attack .

- Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize byproducts.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the tert-butyl group (~1.4 ppm for nine equivalent protons) and pyrrolidine ring protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₀N₃O₃⁺) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm the carbonyl group in the carboxylate moiety .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case study : Discrepancies in ¹H NMR integration ratios may arise from rotational isomers or residual solvents. Solutions include:

- Variable-temperature NMR : To observe coalescence of split peaks, confirming dynamic isomerism .

- 2D-COSY/HMBC : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .

- Contradictory MS fragmentation patterns : Use tandem MS (MS/MS) to differentiate between isobaric fragments and confirm cleavage pathways .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate) to control stereochemistry during pyrimidine coupling .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .

Q. How do solvent polarity and temperature influence the compound’s reactivity in downstream modifications?

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the pyrrolidine nitrogen, facilitating alkylation or acylation reactions .

- Low-temperature conditions (0–5°C): Suppress side reactions (e.g., over-alkylation) during functionalization of the pyrimidine ring .

- Solvent-free mechanochemical grinding : Reduces reaction times for solid-phase coupling reactions .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key parameters include:

- Pyrimidine ring orientation : Hydrogen bonding with active-site residues (e.g., Asp/Lys in ATP-binding pockets) .

- Tert-butyl group : Hydrophobic interactions with nonpolar binding pockets .

Q. How can researchers mitigate racemization during functional group transformations?

- Mild reaction conditions : Avoid strong acids/bases that protonate the chiral center. Use buffered conditions (pH 6–8) for hydrolysis or deprotection .

- Steric shielding : Introduce bulky protecting groups (e.g., Boc) to reduce accessibility of the stereocenter to racemization agents .

- Real-time monitoring : Use polarimetry or chiral HPLC to detect early-stage racemization and adjust reaction parameters .

Methodological Considerations

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

- Systematic substitution : Synthesize analogs with modifications to the pyrimidine (e.g., 6-amino vs. 6-chloro) or pyrrolidine (e.g., tert-butyl vs. isopropyl) moieties .

- Bioactivity assays : Test derivatives against target enzymes (IC₅₀ determination) or in cell-based models (e.g., cytotoxicity in cancer lines) .

- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity to guide rational design .

Q. How should researchers address low yields in multi-step syntheses?

- Intermediate purification : Use flash chromatography after each step to remove impurities that inhibit subsequent reactions .

- Catalyst screening : Evaluate Pd(PPh₃)₄ or CuI for cross-coupling steps to improve efficiency .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally demanding steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.